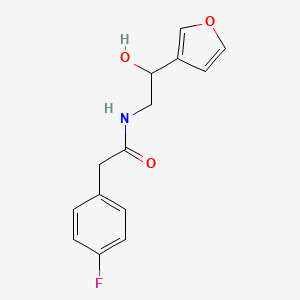

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Description

2-(4-Fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a substituted acetamide derivative characterized by:

- Core structure: A central acetamide group (-NHCO-) linked to a 4-fluorophenyl ring and a hydroxyethyl chain.

- Key substituents:

- A 4-fluorophenyl group at the α-position of the acetamide.

- A 2-(furan-3-yl)-2-hydroxyethyl moiety at the nitrogen terminus, introducing both heterocyclic (furan) and hydrophilic (hydroxy) functionalities.

This compound is structurally tailored to modulate pharmacokinetic properties, such as solubility and target binding, through its fluorinated aromatic ring and polar hydroxy group.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO3/c15-12-3-1-10(2-4-12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEJWDJHOIKJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(C2=COC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 4-fluoroaniline, furan-3-carboxaldehyde, and ethyl bromoacetate.

Step 1 Formation of Schiff Base: 4-fluoroaniline reacts with furan-3-carboxaldehyde in the presence of an acid catalyst to form a Schiff base.

Step 2 Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Step 3 Alkylation: The amine is then alkylated with ethyl bromoacetate in the presence of a base like potassium carbonate to form the ester.

Step 4 Hydrolysis and Amidation: The ester is hydrolyzed to the carboxylic acid, which is then converted to the acetamide using an amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The furan ring can undergo hydrogenation to form a tetrahydrofuran ring.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Introduction of various nucleophiles into the fluorophenyl ring.

Scientific Research Applications

Chemistry

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential ligand in catalytic reactions due to its unique structure.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.

Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Antimicrobial Activity: Studied for its ability to inhibit the growth of certain bacteria and fungi.

Industry

Material Science: Used in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyethyl group can form hydrogen bonds, while the fluorophenyl and furan rings can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Substitution on the phenyl ring significantly influences electronic and steric properties. Key examples include:

Key Insight : Fluorine (small size, high electronegativity) improves bioavailability and target affinity compared to bulkier halogens like chlorine .

Heterocyclic Modifications

The furan and hydroxyethyl groups are critical for interactions with biological targets:

Key Insight : The furan-3-yl group in the target compound may enhance π-π stacking with enzymes, while hydroxyethyl improves water solubility compared to thioether or triazole analogs .

Polymerizable and Conjugated Derivatives

Functionalization for material science or sustained drug release:

Biological Activity

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorophenyl group , a furan ring , and an acetamide moiety , is believed to exhibit various pharmacological effects, particularly in anti-inflammatory and anticancer applications.

Structural Characteristics

The molecular formula of 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide is with a molecular weight of approximately 295.33 g/mol. The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Fluorophenyl Group | A phenyl ring substituted with fluorine, enhancing lipophilicity and biological activity. |

| Furan Ring | A five-membered aromatic ring that may contribute to the compound's reactivity and interaction with biological targets. |

| Acetamide Moiety | Provides a site for hydrogen bonding, potentially increasing binding affinity to target proteins. |

Biological Activity

Research indicates that 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide exhibits significant biological activities, including:

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide. Here are key findings from various research efforts:

- Molecular Docking Studies : Computational studies have shown that the compound can bind effectively to specific protein targets involved in cancer progression, suggesting a potential mechanism of action through inhibition of these targets.

- Cytotoxicity Assays : In vitro assays have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.39 µM to 49.85 µM depending on the specific derivative and cell line tested .

- Mechanism of Action : The presence of the furan ring is hypothesized to facilitate interactions with biological macromolecules, leading to modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide:

- Study on Antitumor Activity : A study demonstrated that a similar compound exhibited significant antitumor activity against MCF-7 and HCT116 cell lines, showing IC50 values as low as 0.39 µM, indicating strong potential for further development as an anticancer agent .

- Evaluation of Anti-inflammatory Effects : Although direct studies on anti-inflammatory effects are scarce, compounds with similar furan and phenyl structures have been reported to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines in cellular models.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide, and what reagents are critical for achieving high purity?

- The synthesis involves a multi-step process:

Coupling Reaction : Use carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. This minimizes side reactions and improves yield .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Purification : Column chromatography or recrystallization is essential to isolate the pure compound.

- Key analytical validation includes NMR (¹H and ¹³C) to confirm the acetamide linkage and fluorophenyl/furan substituents .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Spectroscopic Techniques :

- NMR : Assign peaks for the fluorophenyl (δ 7.1–7.3 ppm), furan (δ 6.3–6.5 ppm), and hydroxyethyl protons (δ 3.4–3.7 ppm) .

- IR : Confirm the presence of amide carbonyl (1650–1680 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₅FNO₃) and molecular weight (303.32 g/mol) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

- Comparative Bioassays : Standardize assays (e.g., enzyme inhibition, cytotoxicity) across labs using identical cell lines (e.g., HEK293 or HeLa) and concentrations.

- Structural-Analog Studies : Compare activity of derivatives (e.g., replacing the furan-3-yl group with thiophene) to identify structure-activity relationships (SAR) .

- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, academic journals) to identify methodological variables (e.g., solvent used in assays) that may skew results .

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Target Identification :

- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or kinases .

- Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins from cell lysates .

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells can reveal upregulated/downregulated pathways (e.g., NF-κB or MAPK) .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Prodrug Design : Modify the hydroxyethyl group to ester prodrugs, which hydrolyze in vivo to release the active form .

- Formulation Screening : Test solubilization agents (e.g., cyclodextrins, liposomes) in pharmacokinetic studies .

- LogP Measurement : Use HPLC to determine partition coefficients and guide structural tweaks for improved membrane permeability .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate the compound’s therapeutic potential?

- In Vitro : Use a 10-point dilution series (e.g., 0.1–100 μM) in cell viability assays (MTT or resazurin) with triplicate technical replicates .

- In Vivo : Apply allometric scaling from in vitro IC₅₀ values to establish initial doses in rodent models, adjusting for metabolic differences .

Q. What analytical methods are critical for detecting degradation products or impurities in synthesized batches?

- HPLC-PDA/MS : Use reverse-phase chromatography with photodiode array (PDA) detection to monitor purity (>95%) and identify byproducts .

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) under ICH guidelines .

Data Interpretation Challenges

Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity results?

- Force Field Refinement : Re-run docking simulations with adjusted parameters (e.g., solvation effects) to better match empirical data .

- Conformational Analysis : Use NMR or X-ray crystallography to verify the compound’s active conformation in solution versus solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.